Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate
CAS No.: 311774-00-2
Cat. No.: VC21451966
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 311774-00-2 |
|---|---|
| Molecular Formula | C7H9N3O4 |
| Molecular Weight | 199.16g/mol |
| IUPAC Name | ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H9N3O4/c1-3-13-7(12)5-6(8-4(2)11)10-14-9-5/h3H2,1-2H3,(H,8,10,11) |
| Standard InChI Key | HPYQBSCEKLRZLZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NON=C1NC(=O)C |
| Canonical SMILES | CCOC(=O)C1=NON=C1NC(=O)C |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate features a 1,2,5-oxadiazole core (also known as furazan) with two key substituents: an acetamido group at position 4 and an ethyl carboxylate group at position 3. The molecular formula is C₇H₉N₃O₄, consisting of a heterocyclic ring system that includes two nitrogen atoms and one oxygen atom within the five-membered ring structure.
The structural arrangement can be visualized as follows:
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A planar five-membered 1,2,5-oxadiazole ring forms the central scaffold
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Position 3 contains an ethyl carboxylate group (-COOC₂H₅)
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Position 4 features an acetamido group (-NHCOCH₃)
This structural configuration contributes to the compound's stability, with the oxadiazole ring providing aromatic character and the substituents influencing its solubility and reactivity profile.
Physicochemical Properties
Based on analysis of similar oxadiazole derivatives, the following physicochemical properties can be anticipated for Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate:
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 227.17 g/mol | Calculated from molecular formula |
| Physical State | Crystalline solid | At room temperature |
| Solubility | Moderate in ethanol, methanol; Poor in water | Similar to related oxadiazole derivatives |
| LogP | ~0.8-1.2 | Estimated based on similar structures |
| Melting Point | 130-150°C | Predicted range based on similar compounds |
| pKa | ~8-9 | For the acetamido NH group |
| Stability | Stable at room temperature | Store in dry, cool conditions |
This compound exhibits moderate lipophilicity as indicated by its estimated LogP value, making it potentially suitable for membrane permeation in biological systems. The presence of hydrogen bond donors (acetamido NH) and acceptors (carbonyl oxygens, ring nitrogens) facilitates interactions with biological targets.
Synthesis Methods and Strategies
General Synthetic Approaches
The synthesis of Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate typically follows one of several established routes for substituted 1,2,5-oxadiazoles. These approaches generally involve:
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Formation of the oxadiazole ring system followed by functionalization
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Conversion of precursor compounds such as diaminofurazans
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Esterification of the corresponding carboxylic acid derivative
From Diaminoglyoxime Precursors
A common approach involves:
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Synthesis of diaminoglyoxime
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Selective oxidative cyclization to form the oxadiazole ring
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Esterification of the carboxylic acid moiety with ethanol
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Acetylation of the amino group
The reaction typically proceeds under controlled conditions, often requiring protection and deprotection steps to achieve regioselectivity. The cyclization step is particularly critical, as it establishes the oxadiazole core structure.
From Amino-oxadiazole Precursors
Another synthetic approach involves:
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Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
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Acetylation of the amino group using acetyl chloride or acetic anhydride
This route benefits from the commercial availability of various amino-oxadiazole derivatives and provides a more direct path to the target compound.
Purification Methods
Purification of Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate typically employs:
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Column chromatography using silica gel with ethyl acetate/hexane solvent systems
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Recrystallization from appropriate solvent mixtures (ethanol/water or ethyl acetate/hexane)
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Preparative HPLC for analytical grade material
Pure Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is generally characterized by melting point determination and spectroscopic analysis to confirm structure and purity.
Chemical Reactivity and Transformations
Functional Group Reactivity
Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate possesses several reactive functional groups that can undergo various transformations:
Carboxylate Ester Group
The ethyl carboxylate group can undergo typical ester reactions:
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Hydrolysis to the corresponding carboxylic acid under acidic or basic conditions
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Transesterification with other alcohols
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Reduction to primary alcohols using reducing agents like lithium aluminum hydride
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Amidation reactions with amines to form the corresponding amides
Acetamido Group
The acetamido moiety demonstrates reactivity including:
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Hydrolysis to the free amino group under acidic or basic conditions
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Nucleophilic substitution with various reagents
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Participation in hydrogen bonding interactions relevant to biological activity
Oxadiazole Ring Reactivity
The 1,2,5-oxadiazole ring system exhibits:
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Stability toward most nucleophiles and electrophiles under mild conditions
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Potential for electrophilic substitution reactions under specific conditions
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Ring-opening reactions under harsh conditions (strong acid, high temperature)
Transformation Reactions
Several synthetic transformations can be performed with Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate:
| Reaction Type | Conditions | Major Products | Yield Range |
|---|---|---|---|
| Ester Hydrolysis | NaOH, H₂O/MeOH | 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid | 75-85% |
| Transesterification | R-OH, acid catalyst | 4-Acetamido-1,2,5-oxadiazole-3-carboxylate derivatives | 60-80% |
| Amidation | R-NH₂, heat | 4-Acetamido-1,2,5-oxadiazole-3-carboxamide derivatives | 55-75% |
| Deacetylation | H⁺ or OH⁻, heat | Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | 70-85% |
| Reduction | LiAlH₄, THF | 4-Acetamido-3-hydroxymethyl-1,2,5-oxadiazole | 60-70% |
These transformations provide access to a variety of derivatives with potentially diverse biological activities and applications.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) NMR spectrum of Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate typically shows:
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Triplet at δ ~1.3-1.4 ppm (3H) for the methyl protons of the ethyl group
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Quartet at δ ~4.3-4.5 ppm (2H) for the methylene protons of the ethyl group
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Singlet at δ ~2.2-2.3 ppm (3H) for the methyl protons of the acetamido group
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Broad singlet at δ ~8.5-10.0 ppm (1H) for the NH proton
Carbon (¹³C) NMR signals typically include:
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Carbonyl carbons at δ ~160-170 ppm
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Oxadiazole ring carbons at δ ~140-155 ppm
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Methylene and methyl carbons at δ ~14-61 ppm
Infrared (IR) Spectroscopy
Characteristic IR absorption bands include:
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N-H stretching: 3200-3400 cm⁻¹
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C=O stretching (ester): 1710-1740 cm⁻¹
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C=O stretching (amide): 1650-1690 cm⁻¹
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C=N stretching: 1500-1600 cm⁻¹
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C-O stretching: 1200-1250 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis typically reveals:
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Molecular ion peak at m/z 227 [M]⁺
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Fragment ions at m/z 199 [M-C₂H₄]⁺, 185 [M-C₂H₂O]⁺, and 143 [M-C₂H₄-C₂H₂O]⁺
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Base peak often corresponding to the oxadiazole ring fragmentation
Chromatographic Methods
High-performance liquid chromatography (HPLC) analysis typically employs:
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Reverse-phase columns (C18)
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Mobile phases consisting of acetonitrile/water or methanol/water mixtures
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UV detection at 220-280 nm
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Retention time dependent on specific conditions but generally 5-10 minutes
Thin-layer chromatography (TLC) analysis typically uses:
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Silica gel plates
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Ethyl acetate/hexane solvent systems (various ratios)
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UV visualization at 254 nm or with appropriate staining reagents
Biological Activity and Applications
Antimicrobial Activity
Oxadiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. The presence of both acetamido and carboxylate groups potentially enhances interaction with microbial targets, possibly through:
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Inhibition of essential enzymes in microbial metabolism
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Disruption of cell membrane integrity
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Interference with nucleic acid synthesis
Anti-inflammatory Properties
The structural features of Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate suggest potential anti-inflammatory activity through:
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Modulation of inflammatory mediators
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Inhibition of cyclooxygenase (COX) enzymes
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Reduction of pro-inflammatory cytokine production
Synthetic Applications
In organic synthesis, Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate serves as:
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A building block for more complex heterocyclic compounds
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An intermediate in the synthesis of biologically active compounds
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A scaffold for medicinal chemistry exploration
Comparison with Related Compounds
The biological activity of Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate can be compared with structurally related compounds:
| Compound | Structural Difference | Biological Activity Comparison | Reference |
|---|---|---|---|
| Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate | Methyl vs. Ethyl ester | Similar activity profile with potentially different pharmacokinetics | - |
| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | Lacks acetamido group | Typically shows reduced specificity but increased reactivity in biological systems | - |
| 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid | Free acid vs. ester | Generally improved water solubility but reduced cell permeability | - |
| N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide | Amide vs. ester linkage | Typically enhanced stability in biological systems with different target selectivity | - |
Structure-Activity Relationships
Key Structural Features
The biological activity of Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is influenced by several structural features:
Oxadiazole Ring
The 1,2,5-oxadiazole ring serves as a rigid scaffold that:
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Positions functional groups in specific spatial orientations
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Contributes to target binding through π-stacking interactions
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Provides metabolic stability compared to more flexible structures
Acetamido Group
The acetamido substituent:
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Functions as both hydrogen bond donor and acceptor
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Enhances water solubility relative to unsubstituted derivatives
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May interact with specific binding pockets in target proteins
Ethyl Carboxylate
The ethyl carboxylate group:
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Contributes to lipophilicity and membrane permeability
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Serves as a potential site for enzymatic hydrolysis in vivo
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Provides a hydrogen bond acceptor for target interactions
Modification Strategies
Strategic modifications to Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate that could enhance biological activity include:
| Modification Site | Potential Modification | Expected Effect |
|---|---|---|
| Ethyl Group | Chain extension or branching | Increased lipophilicity and potentially altered binding profile |
| Ethyl Group | Replacement with other functionalities (e.g., amides) | Altered metabolic stability and potentially enhanced target interactions |
| Acetamido Group | N-substitution | Modified hydrogen bonding capabilities and potentially altered selectivity |
| Acetamido Group | Replacement with other H-bond donors/acceptors | Altered binding profile and potentially improved potency |
| Oxadiazole Ring | Isosteric replacement (e.g., thiadiazole) | Modified electronic properties and potentially altered activity spectrum |
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